Tert-butyl (4-nitro-2-trifluoromethylphenyl)carbamate
CAS No.:
Cat. No.: VC18077610
Molecular Formula: C12H13F3N2O4
Molecular Weight: 306.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13F3N2O4 |
|---|---|
| Molecular Weight | 306.24 g/mol |
| IUPAC Name | tert-butyl N-[4-nitro-2-(trifluoromethyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-9-5-4-7(17(19)20)6-8(9)12(13,14)15/h4-6H,1-3H3,(H,16,18) |
| Standard InChI Key | ORAGDFNVCKNEQN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₂H₁₃F₃N₂O₄ and a molecular weight of 306.24 g/mol . The Boc group (-OC(O)C(CH₃)₃) protects the amine functionality, while the nitro and trifluoromethyl groups confer distinct electronic and steric properties to the aromatic ring.
Spectroscopic Data
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¹H NMR (CDCl₃): Signals include δ 1.37 (s, 9H, tert-butyl), 7.33–8.20 (m, aromatic protons adjacent to -NO₂ and -CF₃) .
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¹³C NMR: Peaks corresponding to the carbonyl carbon (δ 150–155 ppm), aromatic carbons (δ 120–140 ppm), and CF₃ (δ 125 ppm, q, J = 288 Hz) .
Structural Analysis
The nitro group at position 2 and the trifluoromethyl group at position 4 create a meta-substitution pattern, influencing the compound’s reactivity in electrophilic and nucleophilic reactions. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic transformations .
Synthesis and Manufacturing
Boc Protection of Aniline Derivatives
A common route involves reacting 2-nitro-4-(trifluoromethyl)aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base:
\text{C₇H₅F₃N₂O₂ + (Boc)₂O \xrightarrow{\text{Base}} C₁₂H₁₃F₃N₂O₄}Bases such as triethylamine or 4-dimethylaminopyridine (DMAP) are used in solvents like dichloromethane or tetrahydrofuran .
Nitration and Trifluoromethylation
Alternative methods start with tert-butyl (4-trifluoromethylphenyl)carbamate, followed by nitration using mixed acids (HNO₃/H₂SO₄) to introduce the nitro group .
Process Optimization
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Yield: Reactions typically achieve 70–85% yield after purification by column chromatography .
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Scale-Up: Industrial production employs continuous-flow systems to enhance safety and efficiency, particularly when handling hazardous nitrating agents .
Physicochemical Properties
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound is a precursor to fungicidal agents such as 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives . Its nitro group facilitates reduction to amines, while the Boc group is cleaved under acidic conditions to yield free amines for further coupling .
Agrochemical Development
In agrochemistry, it is utilized to synthesize phenoxyphenyl ketones, which exhibit herbicidal and insecticidal activity .
Material Science
The trifluoromethyl group enhances thermal stability and lipophilicity, making the compound useful in designing fluorinated polymers and coatings.
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